molecular formula C17H21ClN2O3S B344772 N-(5-chloropyridin-2-yl)-4-ethoxy-2-methyl-5-propan-2-ylbenzenesulfonamide CAS No. 898647-42-2

N-(5-chloropyridin-2-yl)-4-ethoxy-2-methyl-5-propan-2-ylbenzenesulfonamide

Cat. No. B344772
CAS RN: 898647-42-2
M. Wt: 368.9g/mol
InChI Key: BLCOJXMALGQJJN-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-ethoxy-2-methyl-5-propan-2-ylbenzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is commonly used in scientific research for its unique properties and mechanism of action. In

Scientific Research Applications

Anti-Fibrosis Activity

This compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, derivatives of pyrimidine, which share a similar core structure to this compound, have shown effectiveness against fibrosis. Specifically, they inhibit the expression of collagen and hydroxyproline in cell culture, indicating potential development as novel anti-fibrotic drugs .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of novel heterocyclic compounds. These compounds are crucial in the construction of libraries with potential biological activities, which is an important component of medicinal chemistry and chemical biology .

Catalysis in Organic Synthesis

In the field of organic synthesis, this compound can be involved in catalytic processes. For example, it may be used in Michael addition amidation reactions, which are key steps in the synthesis of various organic compounds, including pharmaceuticals .

Pharmaceutical Drug Development

Due to its structural properties, this compound could be employed in the design of drugs with a wide range of pharmacological activities. Pyrimidine derivatives, for instance, are known for their antimicrobial, antiviral, antitumor, and antifibrotic properties .

Biochemical Assays

It can be used in biochemical assays to test the affinity and efficacy of new compounds. This is crucial for the early stages of drug discovery, where the interaction of compounds with targets is assessed .

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-ethoxy-2-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3S/c1-5-23-15-8-12(4)16(9-14(15)11(2)3)24(21,22)20-17-7-6-13(18)10-19-17/h6-11H,5H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCOJXMALGQJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=NC=C(C=C2)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-4-ethoxy-2-methyl-5-propan-2-ylbenzenesulfonamide

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